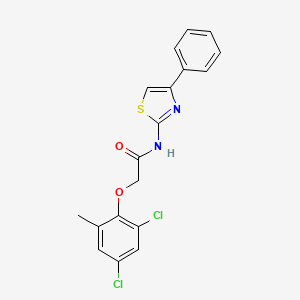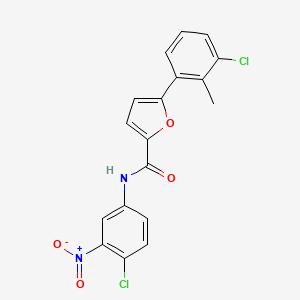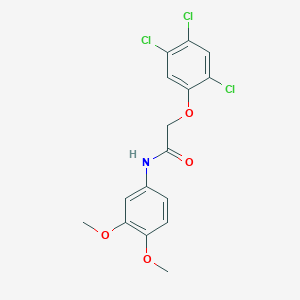
2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
概要
説明
2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest in various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
-
Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2,4-dichloro-6-methylphenol with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion. This ion then reacts with chloroacetic acid to yield 2-(2,4-dichloro-6-methylphenoxy)acetic acid.
-
Thiazole Formation: : Separately, 4-phenyl-1,3-thiazole is synthesized through the cyclization of appropriate precursors, such as thiourea and phenacyl bromide, under acidic conditions.
-
Amide Bond Formation: : The final step involves the coupling of 2-(2,4-dichloro-6-methylphenoxy)acetic acid with 4-phenyl-1,3-thiazole-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide moiety, resulting in amines or alcohols.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nitrating mixture (HNO3/H2SO4), bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is utilized in various fields:
-
Chemistry: : As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : Used in studies involving enzyme inhibition, receptor binding assays, and as a probe in biochemical pathways.
-
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
-
Industry: : Employed in the manufacture of specialty chemicals, dyes, and as an intermediate in the production of other active compounds.
作用機序
The mechanism by which 2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It may act as a ligand for specific receptors, modulating signal transduction pathways.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of inflammatory mediators, disruption of microbial cell walls, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 2-(2,4-dichloro-6-methylphenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-oxazol-2-yl)acetamide
Uniqueness
- Structural Features : The presence of both dichloromethylphenoxy and phenylthiazole moieties in the same molecule is relatively unique, providing a distinct set of chemical and biological properties.
- Reactivity : The combination of functional groups allows for diverse chemical reactivity, making it a versatile intermediate in synthetic chemistry.
- Biological Activity : Its specific interactions with biological targets can differ significantly from similar compounds, leading to unique therapeutic potentials.
This detailed overview provides a comprehensive understanding of 2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-11-7-13(19)8-14(20)17(11)24-9-16(23)22-18-21-15(10-25-18)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTJBRPEYFCENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3694178.png)

![2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-FLUOROBENZOATE](/img/structure/B3694193.png)



![(2E)-3-(2,4-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B3694230.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3694252.png)
![5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B3694265.png)
![4-benzyl-1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B3694282.png)
![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3694287.png)
![[4-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B3694295.png)

